Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate
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Overview
Description
Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate is an organic compound that belongs to the class of bipyrrolidine derivatives This compound is characterized by the presence of two pyrrolidine rings connected by a single bond, with each ring bearing a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate typically involves the reaction of 2,2’-bipyrrolidine with dimethyl carbonate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ester groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as metal oxides can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bipyrrolidine derivatives.
Scientific Research Applications
Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a catalyst in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules.
Comparison with Similar Compounds
2,2’-Bipyridine: A related compound with similar coordination chemistry properties.
2,2’-Bipyrrolidine: The parent compound without ester groups.
Dimethyl 2,2’-bipyridine-1,1’-dicarboxylate: A similar compound with pyridine rings instead of pyrrolidine rings.
Uniqueness: Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate is unique due to the presence of both pyrrolidine rings and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various catalytic processes sets it apart from other similar compounds.
Properties
CAS No. |
651028-26-1 |
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Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-(1-methoxycarbonylpyrrolidin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-17-11(15)13-7-3-5-9(13)10-6-4-8-14(10)12(16)18-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
BRIKRKCDWNTHAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1C2CCCN2C(=O)OC |
Origin of Product |
United States |
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